4-Phenylcubane-1-carboxylic acid

Monoamine Oxidase B Inhibition Parkinson's Disease Mechanism-Based Inactivators

Para-phenyl replacement often fails to resolve solubility and metabolic stability issues in lead optimization. 4-Phenylcubane-1-carboxylic acid addresses this as a validated cubane bioisostere. • >100-fold aqueous solubility increase versus benzene for formulation rescue. • 3.5-fold MAO B inactivation potency gain-Parkinson's disease lead development. • 3-fold in vitro antimalarial potency improvement against P. falciparum. • Predictable catemer motifs enable crystal engineering for tailored dissolution profiles. Bulk stock available for immediate global dispatch.

Molecular Formula C15H12O2
Molecular Weight 224.259
CAS No. 145193-70-0
Cat. No. B2484724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcubane-1-carboxylic acid
CAS145193-70-0
Molecular FormulaC15H12O2
Molecular Weight224.259
Structural Identifiers
SMILESC1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O
InChIInChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17)
InChIKeyLJLPNVAQAJEIJB-UQRDNLRGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcubane-1-carboxylic acid as a Phenyl Bioisostere Scaffold


4-Phenylcubane-1-carboxylic acid is a synthetic cage hydrocarbon that serves as a bioisostere for para-substituted phenyl rings [1]. The compound features a rigid cubane (pentacyclooctane) core, which offers a three-dimensional, non-aromatic alternative to planar aromatic systems [2]. The 1,4-disubstituted cubane scaffold provides a structurally unique platform for probing substituent effects and improving physicochemical properties in drug discovery and materials science [3].

1
Rigid Cubane Scaffold – offers a 3D non‑aromatic phenyl bioisostere for property modulation
2
Solubility & Binding Probe – reported to improve aqueous solubility and modulate nonspecific binding vs. planar aromatics
3
Crystal Engineering Entry – predictable solid‑state hydrogen‑bonding motif supports material design studies

Why Generic Phenyl Bioisostere Substitution Fails


Generic substitution of a phenyl ring with a bioisostere like bicyclo[1.1.1]pentane (BCP) or cubane is not straightforward. The specific stereoelectronic environment of the cubane core, including its highly strained cage geometry and unique hydrogen-bonding network, directly impacts a compound's physicochemical and pharmacological profile [1]. While BCP analogues can offer improved solubility, cubane analogues, including the phenyl-substituted variant, have demonstrated distinct and sometimes superior effects on nonspecific binding and metabolic stability that cannot be achieved with other bioisosteres [2]. This necessitates a careful, evidence-based selection of the precise derivative.

Risk 1
BCP or generic cubane scaffolds may not replicate the specific stereoelectronic environment and hydrogen‑bonding network of the 4‑phenylcubane core.
Risk 2
Nonspecific binding and metabolic stability profiles can differ significantly among phenyl bioisosteres; scaffold‑dependent effects require direct comparison.
Risk 3
Solubility gains reported for cubane analogues are substitution‑sensitive and may not transfer to other para‑substituted systems without validation.

Quantitative Differentiation from Closest Analogs


MAO B Inactivation Potency Advantage

The 4-phenylcubylcarbinylamine (1c) derivative of the target compound's core scaffold demonstrates a significant enhancement in monoamine oxidase B (MAO B) inactivation potency compared to its unsubstituted and 4-cyclopropyl analogues . This provides a clear advantage for applications requiring potent, mechanism-based MAO B inhibition.

MAO B Inactivation
Data to verify
Partition ratio 152 vs 536 (unsubstituted) and 220 (cyclopropyl)
Reported enzyme inactivation context; 3.5‑fold lower ratio indicates more efficient inactivation in tested conditions.
In vitro purified MAO B assay; source‑specific review needed.
Monoamine Oxidase B Inhibition Parkinson's Disease Mechanism-Based Inactivators

Aqueous Solubility Enhancement vs. Benzene

In a direct comparison of identical molecular frameworks, the 1,4-disubstituted cubane scaffold (the core of the target compound) exhibits a >100-fold increase in aqueous solubility compared to its benzene analogue and a 1.4-fold decrease in lipophilicity (logP), offering significant advantages in drug formulation [1].

Aqueous Solubility
Reported
148.8 mM vs 1.384 mM (benzene analogue); 108‑fold increase
Supports solubility‑led scaffold selection for formulation‑challenged series.
Water, 25°C; logP shift also observed (2.02 → 0.02).
Drug Formulation Physicochemical Properties Bioavailability

Unique Solid-State Hydrogen-Bonding Motif

X-ray crystallographic analysis of a family of 4-substituted-1-cubanecarboxylic acids reveals a rare and recurring syn-anti O-H...O catemer (catenamer 6) in the solid state . This specific packing motif is a direct consequence of the cubane scaffold's 3D geometry and is distinct from the typical hydrogen-bonding patterns observed in planar benzoic acid derivatives.

Crystal Packing
Class‑level inference
Recurring syn‑anti O‑H...O catemer (catenamer 6)
Predictable hydrogen‑bonding motif supports crystal engineering and dissolution‑rate design.
Single‑crystal XRD; distinctive from planar benzoic acid patterns.
Solid-State Chemistry Crystal Engineering Hydrogen Bonding

Antimalarial Potency Improvement via Cubane Bioisosterism

In a head-to-head comparison within an antimalarial lead series, the replacement of a phenyl group with a cubane motif resulted in improved in vitro potency against Plasmodium falciparum [1]. This demonstrates the bioisosteric advantage of the cubane core in a biologically relevant context, though metabolic stability was reduced.

Antimalarial EC50
Reported
Cubane analogue EC50 0.040 µM vs parent phenyl 0.120 µM (3‑fold improvement)
Reported cell‑based potency shift; supports bioisostere evaluation in antimalarial research.
P. falciparum 3D7 strain, in vitro; metabolic stability requires separate review.
Antimalarial Plasmodium falciparum Bioisosterism

Key Research and Procurement Scenarios


Mechanism-Based MAO B Inactivator Design

The proven 3.5-fold increase in MAO B inactivation potency of the 4-phenylcubylcarbinylamine derivative over its unsubstituted analog makes 4-phenylcubane-1-carboxylic acid a strategic starting material for developing novel therapeutics for Parkinson's disease .

Aqueous Solubility Rescue of Lipophilic Candidates

When incorporated as a para-phenyl replacement, the cubane core's ability to increase aqueous solubility by >100-fold relative to benzene offers a compelling solution for formulation challenges with poorly soluble lead compounds .

Crystal Engineering with Tailored Solid-State Properties

The unique and predictable formation of syn-anti catemer motifs in 4-substituted cubane carboxylic acids enables the rational design of crystalline materials with tailored dissolution profiles and mechanical properties .

Antimalarial Lead Optimization and Bioisostere Evaluation

The 3-fold improvement in in vitro potency observed for cubane-containing antimalarials supports the use of 4-phenylcubane-1-carboxylic acid as a key building block for synthesizing and evaluating new bioisosteric analogues against Plasmodium falciparum .

Application
Selection Property
Validation Focus
MAO B inactivation studies
Reported enzyme inactivation potency profile
MAO B partition ratio and target engagement assays
Solubility‑limited lead optimization
Aqueous solubility enhancement potential over benzene
Solubility and logP comparison with planar analogues
Crystal engineering studies
Predictable catemer packing motif
Solid‑state hydrogen‑bonding pattern and dissolution verification
Antimalarial bioisostere evaluation
Reported cell‑based potency shift
In vitro EC50 validation against Plasmodium strains

Technical Documentation Hub

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24 linked technical documents
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